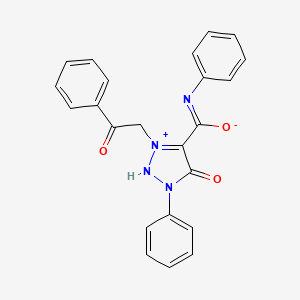
3-(2-oxo-2-phenylethyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Anilinocarbonyl)-1-(2-oxo-2-phenylethyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate is a complex organic compound that belongs to the class of triazolium salts This compound is characterized by its unique structure, which includes an anilinocarbonyl group, a phenylethyl group, and a triazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(anilinocarbonyl)-1-(2-oxo-2-phenylethyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts under mild conditions.
Introduction of the Anilinocarbonyl Group: The anilinocarbonyl group can be introduced through a nucleophilic substitution reaction, where aniline reacts with a suitable carbonyl compound.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis process. The use of automated systems can also help in scaling up the production while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Anilinocarbonyl)-1-(2-oxo-2-phenylethyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aniline or thiol in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted triazolium salts.
Scientific Research Applications
5-(Anilinocarbonyl)-1-(2-oxo-2-phenylethyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(anilinocarbonyl)-1-(2-oxo-2-phenylethyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl (benzoylsulfanyl)acetate
- Acetic acid, 2-phenylethyl ester
- 2-amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,5-pyridinedicarbonitrile
Uniqueness
5-(Anilinocarbonyl)-1-(2-oxo-2-phenylethyl)-3-phenyl-3H-1,2,3-triazol-1-ium-4-olate is unique due to its triazolium ring structure, which imparts specific chemical properties and reactivity. The presence of the anilinocarbonyl and phenylethyl groups further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C23H18N4O3 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
5-oxo-3-phenacyl-N,1-diphenyl-2H-triazol-3-ium-4-carboximidate |
InChI |
InChI=1S/C23H18N4O3/c28-20(17-10-4-1-5-11-17)16-26-21(22(29)24-18-12-6-2-7-13-18)23(30)27(25-26)19-14-8-3-9-15-19/h1-15H,16H2,(H-,24,25,29,30) |
InChI Key |
BAAVXWRILLDADG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=C(C(=O)N(N2)C3=CC=CC=C3)C(=NC4=CC=CC=C4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















